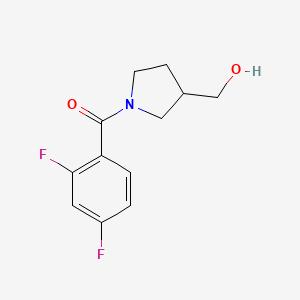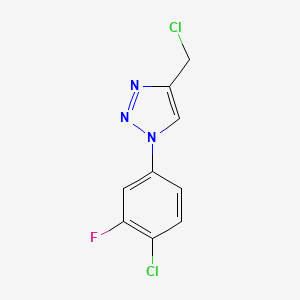
2-(3,4-Dichlorophenyl)propan-1-ol
説明
科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis of compounds related to 2-(3,4-Dichlorophenyl)propan-1-ol, exploring their crystal structures and molecular interactions. For instance, Salian et al. (2018) synthesized chalcone derivatives and conducted crystal structure and Hirshfeld surface studies to understand the intermolecular interactions and crystal packing of these compounds. Such studies provide insights into the molecular structure, aiding in the development of compounds with desired properties (Salian et al., 2018).
Antifungal and Antimicrobial Applications
Lima-Neto et al. (2012) described the synthesis of 1,2,3-triazole derivatives, including a compound structurally related to 2-(3,4-Dichlorophenyl)propan-1-ol, and evaluated their in vitro antifungal activity against Candida strains. This study highlights the potential of such compounds in developing new antifungal agents, with specific derivatives showing promising antifungal profiles (Lima-Neto et al., 2012).
Catalytic Applications
Research has also explored the use of related compounds in catalytic applications, such as in the transfer hydrogenation process. Aydemir et al. (2014) studied ionic liquid-based Ru(II)–phosphinite compounds, including a derivative of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, for their efficiency in catalyzing the transfer hydrogenation of various ketones. These findings suggest that derivatives of 2-(3,4-Dichlorophenyl)propan-1-ol could serve as effective catalysts in chemical synthesis, with excellent conversions observed (Aydemir et al., 2014).
Environmental Applications
In environmental science, compounds similar to 2-(3,4-Dichlorophenyl)propan-1-ol have been investigated for their potential in wastewater treatment. Wang et al. (2015) studied the use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater, demonstrating the applicability of related compounds in environmental remediation processes (Wang et al., 2015).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPFNFCRVPCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




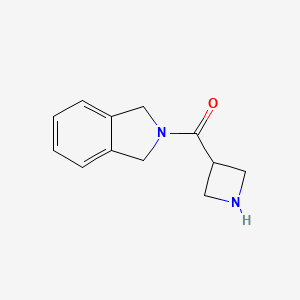
![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)

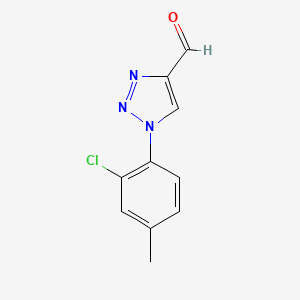
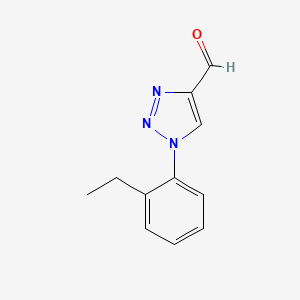

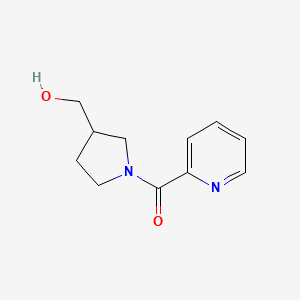

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
